molecular formula C8H7BrF3N B13014088 4-(Bromomethyl)-3-(trifluoromethyl)aniline

4-(Bromomethyl)-3-(trifluoromethyl)aniline

Cat. No.: B13014088
M. Wt: 254.05 g/mol
InChI Key: UBZPXHLHYOBOMW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)aniline (CAS 1822665-20-2) is a valuable aromatic amine intermediate in organic synthesis and drug discovery. Its molecular structure, featuring a reactive bromomethyl group (-CH2Br) and an electron-withdrawing trifluoromethyl group (-CF3) on an aniline scaffold, makes it a versatile building block for constructing more complex molecules . The bromomethyl group serves as an excellent handle for further functionalization via nucleophilic substitution reactions, allowing for the introduction of the aniline moiety into larger molecular frameworks. Compounds containing the trifluoromethylaniline group are of significant interest in the development of advanced materials, including studies related to nonlinear optical (NLO) properties, which have potential applications in optical communication, data storage, and optical computing technologies . Furthermore, aniline derivatives similar to this compound are frequently utilized as key precursors in the synthesis of agrochemicals and pharmaceuticals . Researchers can leverage this reagent to develop novel compounds for various experimental applications. This product is intended for research and development purposes only and must be handled by a technically qualified person. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-4-5-1-2-6(13)3-7(5)8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZPXHLHYOBOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 4 Bromomethyl 3 Trifluoromethyl Aniline

Established Synthetic Routes for Aromatic Bromomethylation

The introduction of a bromomethyl (-CH₂Br) group onto an aromatic ring, specifically at a benzylic position (a carbon atom directly attached to the ring), is a crucial transformation for creating versatile chemical intermediates.

The most common and direct method for introducing a bromine atom at the benzylic position of a toluene (B28343) derivative is through free-radical bromination. This reaction, often known as the Wohl-Ziegler reaction, selectively targets the benzylic C-H bonds, which are weaker than other alkyl or aromatic C-H bonds thermofisher.comwikipedia.org.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS) thermofisher.comwikipedia.org. The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical conditions thermofisher.comorganic-chemistry.org. Due to the toxicity of CCl₄, alternative solvents such as (trifluoromethyl)benzene or 1,2-dichlorobenzene have been explored and found to be effective, sometimes offering cleaner and faster reactions researchgate.netresearchgate.net.

The mechanism involves the generation of a bromine radical, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either NBS or a low concentration of Br₂ generated in situ) to form the bromomethyl product and a new bromine radical, propagating the chain reaction organic-chemistry.orgmychemblog.com. The presence of the electron-withdrawing trifluoromethyl group on the ring deactivates the aromatic system towards electrophilic attack, thus favoring the radical pathway on the methyl group google.com.

Parameter Condition Purpose/Comment References
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of bromine, minimizing side reactions. thermofisher.comwikipedia.orgorganic-chemistry.org
Initiator AIBN, Benzoyl Peroxide, UV lightGenerates initial radicals to start the chain reaction. thermofisher.commychemblog.com
Solvent Carbon Tetrachloride (CCl₄), (Trifluoromethyl)benzene, 1,2-DichlorobenzeneNon-polar solvent to facilitate the radical mechanism. CCl₄ is traditional but toxic. wikipedia.orgresearchgate.net
Temperature RefluxProvides energy to initiate the reaction. mychemblog.com

While direct radical bromination is the most common route, the bromomethyl group can also be installed through functional group interconversion (FGI). This involves transforming an existing functional group at the target position into the desired bromomethyl group.

Another critical FGI in the synthesis of the target molecule is the conversion of a nitro group to an amine. In the patented synthesis starting from methyl-4-nitro-2-(trifluoromethyl)benzene, the final step is the reduction of the nitro group googleapis.com. This is a standard transformation, often achieved with high efficiency using methods such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or by using reducing metals in acidic media (e.g., iron, tin, or zinc in HCl) googleapis.com.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key feature of the target molecule, imparting unique electronic properties. Its introduction onto the aromatic ring is a critical aspect of synthesizing the necessary precursors. The methods for this can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic trifluoromethyl species ("CF₃⁺"). This approach is suitable for directly functionalizing anilines or other activated aromatic compounds. A variety of powerful electrophilic trifluoromethylating reagents have been developed.

Prominent examples include hypervalent iodine reagents (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto or Yagupolskii reagents) acs.orgacs.orgresearchgate.netbeilstein-journals.org. These reagents can trifluoromethylate anilines directly, although control of regioselectivity can be a challenge, often yielding a mixture of ortho- and para-substituted products acs.orgacs.org. The reaction conditions, choice of reagent, and the existing substituents on the aniline (B41778) ring all influence the final product distribution.

Reagent Class Example Reagent Characteristics References
Hypervalent Iodine Togni ReagentsMild, versatile, and commercially available. acs.orgresearchgate.net
Sulfonium Salts Umemoto, Yagupolskii ReagentsHighly reactive, effective for a wide range of nucleophiles. acs.orgresearchgate.netbeilstein-journals.org
Sulfoximine Salts Shibata ReagentsBench-stable and effective for C-H trifluoromethylation. researchgate.net

Nucleophilic trifluoromethylation involves reacting an aromatic ring, typically functionalized with a leaving group like iodide or bromide, with a nucleophilic "CF₃⁻" source. This is often accomplished using transition-metal catalysis, particularly with copper.

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used source of the nucleophilic trifluoromethyl group wikipedia.org. In the presence of a fluoride source, it generates a trifluoromethyl anion equivalent that can participate in copper-catalyzed cross-coupling reactions with aryl halides. Another common and inexpensive source is sodium trifluoroacetate (CF₃CO₂Na), which can generate a copper-trifluoromethyl species ([CuCF₃]) that couples with aryl iodides, often in flow systems for improved efficiency nih.gov. These methods are powerful for constructing trifluoromethylated aromatics from readily available halogenated precursors.

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)aniline is crucial for maximizing yield, minimizing impurities, and ensuring scalability. For the key benzylic bromination step, a significant challenge is preventing over-bromination, which leads to the formation of dibromo- and tribromomethyl byproducts.

One effective strategy is to maintain a very low concentration of molecular bromine throughout the reaction, which is the primary advantage of using NBS organic-chemistry.org. Further control can be achieved by the slow, continuous addition of NBS to the reaction mixture scientificupdate.com. The choice of solvent is also critical; while CCl₄ is traditional, greener alternatives like trifluorotoluene or acetonitrile are now preferred and can lead to cleaner reactions wikipedia.orgresearchgate.netorganic-chemistry.org. The use of continuous flow reactors offers enhanced control over reaction time, temperature, and mixing, which can significantly improve the selectivity and yield of photochemical brominations researchgate.net.

For trifluoromethylation reactions, optimization often focuses on catalyst selection, ligand design (in metal-catalyzed reactions), and the choice of trifluoromethyl source to balance reactivity with cost and stability nih.gov. Flow chemistry has also been shown to be highly effective for copper-mediated trifluoromethylation, allowing for rapid reaction times and high yields with inexpensive reagents like potassium trifluoroacetate nih.gov.

Catalyst Development and Screening

The benzylic bromination of 4-methyl-3-(trifluoromethyl)aniline is not a catalytically driven process in the traditional sense of transition-metal catalysis. Instead, it relies on radical initiators to generate the necessary bromine radicals to start the chain reaction. The development and screening in this context refer to the selection of the most effective radical initiation method.

Radical Initiators: The most common chemical initiators for this type of reaction are peroxides and azo compounds, which decompose upon heating to produce free radicals.

Azobisisobutyronitrile (AIBN): AIBN is a widely used initiator that decomposes at a convenient rate around 60-80 °C, producing nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from NBS to start the chain reaction.

Benzoyl Peroxide (BPO): BPO is another effective initiator, which decomposes to form benzoyloxy radicals. It is often used in these reactions, though its decomposition temperature is slightly higher than AIBN's.

Photochemical Initiation: An alternative and increasingly popular method is the use of ultraviolet (UV) or visible light to initiate the reaction. Photochemical initiation offers several advantages, including milder reaction conditions (often at room temperature) and avoiding the need for chemical initiators, which can sometimes lead to side products. This method involves the direct homolytic cleavage of the N-Br bond in NBS or a bromine molecule (present in trace amounts) to generate the initial bromine radicals.

The choice between thermal and photochemical initiation can influence the reaction's selectivity and yield. For substrates with sensitive functional groups, photochemical methods are often preferred due to the lower temperatures employed.

Lewis Acid Catalysis (Analogous Systems): While not standard for this specific transformation, research on other benzylic brominations has explored the use of Lewis acids. For instance, Zirconium(IV) chloride (ZrCl₄) has been shown to catalyze the benzylic bromination of various toluenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. scientificupdate.com This approach proceeds through a radical-generation pathway and can be effective for substrates where traditional methods are suboptimal. scientificupdate.com However, it's important to note that Brønsted acids tend to promote aromatic ring bromination, which is an undesirable side reaction in this case. scientificupdate.com

Below is a table summarizing the common initiation methods for benzylic bromination, which would be screened for the synthesis of this compound.

Initiation MethodCatalyst/InitiatorTypical ConditionsAdvantagesDisadvantages
Thermal AIBN or Benzoyl PeroxideRefluxing solvent (e.g., CCl₄, acetonitrile)Simple setup, reproducibleHigher temperatures may cause side reactions
Photochemical UV or Visible LightRoom temperature, transparent reactorMild conditions, high selectivityRequires specialized photochemical equipment
Lewis Acid ZrCl₄ with DBDMHMild conditionsMay offer different selectivityLess common, potential for side reactions

Solvent Effects and Reaction Medium Engineering

The choice of solvent is critical in the Wohl-Ziegler bromination as it can significantly impact the reaction's yield, selectivity, and safety profile. The ideal solvent should be inert to the reaction conditions, effectively dissolve the reactants, and facilitate the desired radical chain process while minimizing side reactions.

Historically, carbon tetrachloride (CCl₄) was the solvent of choice for benzylic brominations with NBS. wikipedia.org Its inertness and ability to promote the radical pathway made it highly effective. However, due to its toxicity and ozone-depleting properties, its use is now heavily restricted. wikipedia.orgresearchgate.net

Consequently, significant research has focused on finding suitable alternatives. The key considerations for a replacement solvent are its polarity and its own reactivity towards radicals.

Non-polar Solvents: Solvents like cyclohexane are generally less effective as they can undergo radical halogenation themselves.

Polar Aprotic Solvents: Acetonitrile has emerged as a viable alternative to CCl₄. organic-chemistry.org It is a polar aprotic solvent that is relatively stable to radical attack and can effectively solubilize NBS.

Halogenated Solvents: Other halogenated solvents have been explored. For instance, 1,2-dichlorobenzene has been shown to be superior to CCl₄ in some benzylic brominations, offering higher yields and shorter reaction times. researchgate.net(Trifluoromethyl)benzene (also known as benzotrifluoride) is another effective and less toxic alternative to CCl₄. researchgate.net

"On Water" and Solvent-Free Conditions: More recent "green" chemistry approaches have investigated performing benzylic brominations in aqueous systems or even under solvent-free conditions, often with visible light promotion. researchgate.netresearchgate.net These methods can offer environmental benefits and simplified workups. researchgate.net

The following table presents a comparative analysis of different solvents used in the benzylic bromination of a model substrate, methoxyimino-o-tolyl-acetic acid methyl ester, which serves as a useful analogue for understanding the potential solvent effects on the synthesis of this compound.

SolventYield (%)Reaction Time (h)Reference
Carbon Tetrachloride7912
1,2-Dichlorobenzene928 researchgate.net
Chlorobenzene758
1,4-Dichlorobenzene718
Acetonitrile658
Ethyl Acetate428
Toluene358

Data is for the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester as a model system. researchgate.net

Scale-Up Considerations in Laboratory and Pilot Plant Syntheses

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Safety and Hazard Management: Free-radical brominations can be highly exothermic, and the reaction rate can sometimes be difficult to control, leading to a risk of thermal runaway. On a large scale, effective heat management is crucial. This involves using jacketed reactors with efficient cooling systems and potentially employing semi-batch or continuous-flow processes to control the addition of reagents and manage heat dissipation. Benzylic bromides are also often lachrymatory and irritants, requiring appropriate handling procedures and personal protective equipment.

Process Optimization and Control:

Reagent Addition: Controlling the concentration of bromine radicals is key to preventing side reactions, such as dibromination or ring bromination. In a large-scale batch process, this can be managed by the slow, controlled addition of the radical initiator.

Impurity Profile: The purity of the starting materials, particularly the NBS, can impact the reaction. Old or impure NBS can contain excess bromine and HBr, which can lead to undesired ionic side reactions. scientificupdate.com

Work-up and Purification: On a larger scale, the removal of the succinimide by-product and purification of the final product must be efficient. Filtration is typically used to remove the succinimide, followed by extraction and distillation or crystallization of the product.

Continuous Flow Technology: To address many of the challenges associated with scaling up exothermic and potentially hazardous reactions, continuous flow chemistry has emerged as a powerful tool. Photochemical benzylic brominations are particularly well-suited to flow reactors. acs.org

Enhanced Safety: Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat and mass transfer. This significantly reduces the risk of thermal runaway. acs.org

Precise Control: Residence time, temperature, and reagent ratios can be precisely controlled, leading to higher yields and selectivity.

Scalability: Scaling up a flow process is often more straightforward than a batch process, as it can be achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel).

Recent studies have demonstrated the successful scale-up of photochemical benzylic brominations to produce kilograms of product per hour using continuous flow reactors. acs.org For instance, a process utilizing in-situ bromine generation and photochemical initiation was scaled up from a lab-scale reactor (0.3 kg/h ) to a pilot-scale reactor, achieving a productivity of 4.1 kg/h . acs.org This highlights the potential for safe and efficient large-scale production of compounds like this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface-area-to-volume ratioExcellent, highly efficient
Safety Higher risk of thermal runawayInherently safer due to small reaction volume
Control Difficult to control localized concentrationsPrecise control over reaction parameters
Scalability Complex, requires reactor redesignSimpler, by extending run time or numbering up
Photochemistry Light penetration can be an issueEfficient light penetration due to small path length

Comprehensive Analysis of the Reactivity and Derivatization Chemistry of 4 Bromomethyl 3 Trifluoromethyl Aniline

Nucleophilic Displacement Reactions at the Bromomethyl Center

The bromomethyl group is a key functional handle for introducing a variety of substituents onto the benzene (B151609) ring through nucleophilic substitution reactions. Primary benzylic halides, such as the one in the title compound, readily undergo nucleophilic substitution via either an S(_N)1 or S(_N)2 mechanism. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group is expected to destabilize a potential benzylic carbocation, thus favoring an S(_N)2 pathway for most nucleophilic substitutions.

Substitution with Oxygen Nucleophiles

The reaction of 4-(bromomethyl)-3-(trifluoromethyl)aniline with oxygen nucleophiles is expected to readily yield the corresponding ethers. Based on analogous reactions with benzyl (B1604629) bromide, alkoxides such as sodium methoxide (B1231860) are effective nucleophiles for this transformation. The reaction proceeds via a Williamson ether synthesis, which is a classic example of an S(_N)2 reaction. brainly.combrainly.in The product of the reaction between benzyl bromide and sodium methoxide is benzyl methyl ether. brainly.com It is anticipated that this compound would react similarly.

Heating benzyl bromide with ethanol (B145695) can also lead to the formation of benzyl ethyl ether, demonstrating that neutral oxygen nucleophiles can also participate in this reaction, likely proceeding through an S(_N)1-like mechanism with heat facilitating the departure of the bromide. pearson.com

Table 1: Predicted Nucleophilic Substitution of this compound with Oxygen Nucleophiles

NucleophileReagentPredicted ProductReaction Type
MethoxideSodium Methoxide4-(Methoxymethyl)-3-(trifluoromethyl)anilineS(_N)2
EthoxideSodium Ethoxide4-(Ethoxymethyl)-3-(trifluoromethyl)anilineS(_N)2
PhenoxideSodium Phenoxide4-(Phenoxymethyl)-3-(trifluoromethyl)anilineS(_N)2
HydroxideSodium Hydroxide[4-(Aminomethyl)-3-(trifluoromethyl)phenyl]methanolS(_N)2
AcetateSodium Acetate4-(Aminomethyl)-3-(trifluoromethyl)phenyl acetateS(_N)2

Substitution with Sulfur Nucleophiles

Sulfur nucleophiles are generally more potent than their oxygen counterparts in S(_N)2 reactions. Consequently, the reaction of this compound with various sulfur nucleophiles is expected to proceed efficiently to give the corresponding thioethers. For instance, the reaction of benzyl bromide with sodium thiophenoxide is extremely rapid, yielding benzyl phenyl sulfide. proquest.com A similar outcome is predicted for the title compound.

Table 2: Predicted Nucleophilic Substitution of this compound with Sulfur Nucleophiles

NucleophileReagentPredicted ProductReaction Type
ThiophenoxideSodium Thiophenoxide4-[(Phenylsulfanyl)methyl]-3-(trifluoromethyl)anilineS(_N)2
ThiomethoxideSodium Thiomethoxide4-[(Methylsulfanyl)methyl]-3-(trifluoromethyl)anilineS(_N)2
ThiolateSodium Hydrosulfide[4-Amino-2-(trifluoromethyl)phenyl]methanethiolS(_N)2

Substitution with Nitrogen Nucleophiles

The reaction of benzylic halides with nitrogen nucleophiles, such as ammonia (B1221849) and amines, provides a route to substituted benzylamines. The reaction of benzyl chloride with ammonia, known as ammonolysis, yields benzylamine. embibe.com However, a common issue with this reaction is over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org To achieve a higher yield of the primary amine, the Gabriel synthesis, which utilizes potassium phthalimide, is a more controlled alternative. vaia.com

The amino group already present in this compound could potentially be alkylated under these conditions, leading to a mixture of products. Therefore, protection of the aniline (B41778) nitrogen may be necessary before reacting with other nitrogen nucleophiles to achieve selectivity.

Table 3: Predicted Nucleophilic Substitution of this compound with Nitrogen Nucleophiles

NucleophileReagentPredicted Product (assuming aniline protection)Reaction Type
AmmoniaAmmonia[4-(Aminomethyl)-3-(trifluoromethyl)phenyl]amineS(_N)2 (potential for over-alkylation)
PhthalimidePotassium Phthalimide2-{[4-Amino-2-(trifluoromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dioneS(_N)2
AzideSodium Azide4-(Azidomethyl)-3-(trifluoromethyl)anilineS(_N)2

Formation of Organometallic Reagents

The formation of Grignard reagents from benzyl halides is a well-established method for creating carbon-carbon bonds. byjus.commasterorganicchemistry.com This typically involves the reaction of the halide with magnesium metal in an anhydrous ether solvent. libretexts.orgwikipedia.org However, the presence of the acidic proton of the amino group in this compound would be incompatible with the formation of a stable Grignard reagent, as the Grignard reagent would act as a strong base and deprotonate the amine. Protection of the amino group would be a prerequisite for the successful formation of the corresponding Grignard reagent.

Furthermore, the strong electron-withdrawing trifluoromethyl group could potentially influence the stability and reactivity of the resulting organometallic compound.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While aryl halides are common substrates, benzylic halides can also participate in these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. There are examples in the literature of Suzuki couplings at the benzylic position. nih.gov For instance, benzylic bromides can be coupled with arylboronic acids to form diarylmethanes. uwindsor.carsc.org Microwave conditions have been shown to be effective for the Suzuki-Miyaura cross-coupling of benzylic bromides, with catalysts such as Pd(OAc)(_2) and ligands like JohnPhos being utilized. nih.gov

The electron-withdrawing trifluoromethyl group on the aromatic ring of this compound is not expected to hinder this reaction and may even enhance the reactivity of the benzylic bromide towards oxidative addition to the palladium catalyst.

Table 4: Predicted Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalyst SystemPredicted Product
Phenylboronic acidPd(OAc)(_2)/JohnPhos, K(_2)CO(_3)4-Benzyl-3-(trifluoromethyl)aniline
4-Methoxyphenylboronic acidPd(OAc)(_2)/JohnPhos, K(_2)CO(_3)4-(4-Methoxybenzyl)-3-(trifluoromethyl)aniline
3-Thienylboronic acidPd(OAc)(_2)/JohnPhos, K(_2)CO(_3)4-(Thiophen-3-ylmethyl)-3-(trifluoromethyl)aniline

Reactions of the Aromatic Aniline Moiety

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry. In aniline, the amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. ethz.ch For 4-bromo-3-(trifluoromethyl)aniline (B1346880), the position para to the amine is occupied by a bromine atom. Consequently, electrophilic attack is directed primarily to the two available ortho positions (C2 and C6).

However, the aromatic ring of this molecule is significantly deactivated by the strong electron-withdrawing trifluoromethyl group and the moderately deactivating bromine atom. This reduced ring nucleophilicity means that EAS reactions are more challenging than for simple anilines and often necessitate the use of a catalyst to generate a more potent electrophile. libretexts.orgyoutube.com

Halogenation: The introduction of another halogen atom onto the ring serves as a prime example of this reactivity. The bromination of the related 3-(trifluoromethyl)aniline (B124266) using N-Bromosuccinimide (NBS) in DMF proceeds efficiently to yield 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.com Further substitution on this product would require forcing conditions. The mechanism involves the generation of an electrophilic bromine species that is attacked by the aromatic ring in the slow, rate-determining step, followed by rapid deprotonation to restore aromaticity. makingmolecules.com The regiochemical outcome is a balance between the directing effects of the substituents and steric hindrance.

This table illustrates electrophilic bromination on related substrates to highlight general principles.

Diazotization and Subsequent Transformations

The primary amino group of 4-bromo-3-(trifluoromethyl)aniline is readily transformed into a diazonium salt. This classic reaction, known as diazotization, involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at cold temperatures (0–5 °C) to ensure the stability of the product. icrc.ac.irchemicalforums.com

The resulting 4-bromo-3-(trifluoromethyl)benzenediazonium salt is a highly valuable synthetic intermediate. The diazonium moiety (-N₂⁺) is an exceptional leaving group, readily displaced by a wide array of nucleophiles in reactions that often bear the name of their discoverers (e.g., Sandmeyer, Schiemann). This allows for the installation of functional groups that are otherwise difficult to introduce directly onto the aromatic ring.

Prominent Diazonium Salt Transformations:

Halogenation: The Sandmeyer reaction (using CuX, where X = Cl, Br, CN) or the Gattermann reaction (using Cu powder) can introduce halides. The Schiemann reaction is used for fluorination via thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt.

Hydroxylation: Heating an aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group, yielding a phenol. google.com

Iodination: Treatment with potassium iodide (KI) solution results in the formation of an aryl iodide.

Deamination: The diazonium group can be replaced by a hydrogen atom upon treatment with hypophosphorous acid (H₃PO₂).

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the amino group, derived from the lone pair of electrons on the nitrogen atom, is central to its N-alkylation and N-acylation chemistry.

N-Alkylation: This reaction establishes a new C-N bond. While direct reaction with alkyl halides is possible, it often suffers from a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. Controlled mono-alkylation can be challenging. A documented method for the N-methylation of 4-bromo-3-(trifluoromethyl)aniline utilizes trimethyl phosphate. orgsyn.org Modern methods, such as reductive amination or transition-metal-catalyzed couplings, offer greater control.

N-Acylation: The reaction of the amine with acylating agents like acid chlorides or anhydrides is a robust and efficient method to form amides. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acid byproduct. N-acylation is frequently employed as a protection strategy; the resulting amide is significantly less basic and less activating towards the aromatic ring. This moderation of reactivity can be exploited to control selectivity in subsequent reactions, such as preventing polysubstitution during halogenation. youtube.com

Cycloaddition Reactions

Anilines are not typically direct participants in pericyclic cycloaddition reactions like the Diels-Alder reaction. However, they are invaluable precursors for constructing heterocyclic systems, many of which are formed through reactions that are formally cycloadditions or involve cyclization steps.

Table of Mentioned Compounds

Strategic Utilization of 4 Bromomethyl 3 Trifluoromethyl Aniline in the Synthesis of Complex Organic Architectures

As a Building Block for Heterocyclic Compounds

The strategic placement of reactive functional groups on the aniline (B41778) ring makes 4-(bromomethyl)-3-(trifluoromethyl)aniline an ideal starting material for the synthesis of various heterocyclic compounds. The interplay between the amino group and the bromomethyl group, often in conjunction with the electronic effects of the trifluoromethyl group, facilitates the formation of fused ring systems.

Construction of Nitrogen-Containing Heterocycles

The presence of the primary amine in this compound makes it a valuable precursor for a variety of nitrogen-containing heterocycles. This includes its use in the synthesis of biologically active compounds such as quinolines and benzimidazoles. For instance, it serves as a key intermediate in the preparation of AUY954, an aminocarboxylate analog of FTY720, which is a potent and selective agonist of the sphingosine-1-phosphate receptor. orgsyn.org The synthesis of such complex molecules often involves multi-step reaction sequences where the aniline derivative is modified and subsequently cyclized to form the desired heterocyclic core.

The general synthetic utility of para-brominated aromatic amines, such as the N,N-dimethyl derivative of 4-bromo-3-(trifluoromethyl)aniline (B1346880), is well-established for creating a variety of nitrogen-containing heterocycles. nih.gov The bromo substituent allows for further functionalization through cross-coupling reactions, expanding the diversity of accessible structures.

Heterocycle TypeSynthetic PrecursorKey Reaction TypeApplication/Significance
Quinoline (B57606) DerivativesThis compoundCyclization ReactionsCore structures in pharmaceuticals
Benzimidazole DerivativesThis compoundCondensation with carboxylic acids or aldehydesAntimicrobial and other biological activities
Sphingosine-1-phosphate receptor agonistsThis compoundMulti-step synthesis involving cyclizationPotential therapeutic agents orgsyn.org

Synthesis of Sulfur- and Oxygen-Containing Heterocycles

While less documented than their nitrogen-containing counterparts, the application of this compound extends to the synthesis of heterocycles incorporating sulfur and oxygen. The reactive nature of the bromomethyl group allows for nucleophilic substitution by sulfur and oxygen nucleophiles, paving the way for the construction of rings such as benzothiazoles and benzoxazines.

For example, the synthesis of benzothiazoles can be achieved through the reaction of 2-aminothiophenols with various electrophiles. While direct examples starting from this compound are not extensively reported, the analogous reactivity of the amino and a modifiable bromo group suggests its potential in such synthetic routes. Similarly, the construction of benzoxazines can be accomplished through the cyclization of precursors derived from aminophenols. The functional handles on this compound provide a pathway to synthesize the necessary intermediates for these cyclizations.

Precursor for Advanced Organic Materials and Functional Molecules

Beyond its role in constructing heterocyclic cores, this compound is a valuable precursor for a range of advanced organic materials and functional molecules. The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and lipophilicity in drug candidates, and improved thermal and chemical resistance in materials.

Monomers for Polymerization

The structure of this compound, containing both an amine and a reactive halide, suggests its potential as a monomer for the synthesis of functional polymers. For instance, polyanilines are a class of conducting polymers with various applications. The polymerization of aniline derivatives can be achieved through oxidative or electrochemical methods. While specific studies on the polymerization of this compound are not widely available, the general principles of aniline polymerization suggest its viability as a monomer to produce polyanilines with tailored properties imparted by the trifluoromethyl and bromo substituents. These substituents could influence the polymer's solubility, conductivity, and environmental stability.

Ligands for Organometallic Catalysis

The aniline nitrogen in this compound can act as a coordination site for metal ions, making its derivatives potential ligands for organometallic catalysts. While this compound itself is more commonly used as a substrate in cross-coupling reactions, its derivatives can be designed to act as ligands. For example, phosphine (B1218219) ligands containing the 4-amino-3-(trifluoromethyl)phenyl moiety could be synthesized. These ligands could then be used to form complexes with transition metals like palladium or nickel, which are active in a variety of cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The electronic properties of the trifluoromethyl group would influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity.

Components in Supramolecular Assemblies

The functional groups present in this compound, namely the amino group, the bromine atom, and the trifluoromethyl group, are all capable of participating in non-covalent interactions that drive the formation of supramolecular assemblies. The amino group is a hydrogen bond donor, while the bromine atom can act as a halogen bond acceptor. The trifluoromethyl group can also participate in weaker hydrogen bonding and other non-covalent interactions. These interactions can lead to the formation of well-ordered crystal structures and other supramolecular architectures. beilstein-journals.org The study of these interactions is crucial for crystal engineering and the design of new materials with specific solid-state properties. For instance, the interplay of hydrogen and halogen bonding can direct the self-assembly of molecules into predictable patterns, which is a key principle in the bottom-up fabrication of functional materials.

Integration into Natural Product Total Synthesis Pathways

The strategic incorporation of uniquely functionalized building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular targets. The compound this compound, possessing both a reactive bromomethyl group and an electron-deficient trifluoromethylated aniline ring, presents itself as a potentially valuable synthon. While extensive research details the applications of the related compound 4-bromo-3-(trifluoromethyl)aniline in the synthesis of various molecules, including bioactive compounds chemicalbook.comorgsyn.orgsigmaaldrich.com, the specific utility of this compound in the total synthesis of natural products is an area with limited direct documentation in readily available scientific literature. However, by examining its structural motifs, one can deduce its prospective role in sophisticated synthetic strategies.

Key Intermediate in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful methodology for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available precursors researchgate.netyoutube.comnih.gov. In the context of a hypothetical natural product containing a 4-amino-2-(trifluoromethyl)benzyl moiety, this compound would be identified as a critical precursor.

The retrosynthetic disconnection would involve severing the bond formed via the bromomethyl group, a classic C-C or C-heteroatom bond formation strategy. This disconnection simplifies the target structure, isolating the trifluoromethylated aniline portion and revealing this compound as the corresponding synthetic equivalent (synthon). The presence of the trifluoromethyl group, a common feature in many modern pharmaceuticals for its ability to enhance metabolic stability and binding affinity, makes this a strategically important disconnection.

Hypothetical Retrosynthetic Disconnection:

Target Moiety in a Natural ProductRetrosynthetic DisconnectionKey Intermediate
Substituted 4-amino-2-(trifluoromethyl)benzyl derivativeC-X Bond Formation (X = C, N, O, S)This compound

This retrosynthetic approach allows synthetic chemists to logically plan the synthesis by identifying key bond formations and the corresponding building blocks required.

Introduction of Trifluoromethylated and Bromomethylated Fragments

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the trifluoromethylated aniline fragment onto a wide range of nucleophiles.

For instance, in the forward synthesis, the bromomethyl group can react with carbanions, amines, alcohols, or thiols, effectively tethering the 4-amino-2-(trifluoromethyl)phenyl unit to a developing molecular framework. This versatility makes it a valuable tool for late-stage functionalization, a strategy often employed in total synthesis to introduce key functionalities towards the end of a synthetic sequence.

The aniline moiety, on the other hand, can be further modified through various reactions such as diazotization followed by Sandmeyer-type reactions, or through N-alkylation or N-acylation, providing further avenues for molecular diversification. The electron-withdrawing nature of the trifluoromethyl group modulates the reactivity of the aniline, a factor that must be considered during synthetic planning.

Illustrative Reactions for Fragment Introduction:

Reaction TypeNucleophileResulting Linkage
Nucleophilic SubstitutionGrignard Reagent (R-MgBr)C-C Bond
Nucleophilic SubstitutionPrimary Amine (R-NH2)C-N Bond
Nucleophilic SubstitutionAlcohol (R-OH)C-O Bond (Ether)
Nucleophilic SubstitutionThiol (R-SH)C-S Bond (Thioether)

While direct examples within the context of natural product total synthesis are not prominently reported, the fundamental reactivity of this compound underscores its potential as a valuable building block for introducing the synthetically important trifluoromethylated aniline motif into complex organic structures. Further research and application in total synthesis endeavors would be necessary to fully realize its strategic potential.

Mechanistic Insights and Theoretical Investigations into the Reactivity of 4 Bromomethyl 3 Trifluoromethyl Aniline

Elucidation of Reaction Mechanisms

The reactivity of 4-(bromomethyl)-3-(trifluoromethyl)aniline is primarily centered around the lability of the benzylic bromide and the nucleophilicity of the aniline (B41778) moiety. The presence of a strong electron-withdrawing trifluoromethyl group on the aromatic ring significantly influences the electronic properties of the molecule, thereby affecting reaction rates and mechanisms.

Kinetics and Thermodynamics of Nucleophilic Substitution

Nucleophilic substitution reactions at the benzylic carbon of this compound are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of these reactions would be highly dependent on the nature of the nucleophile and the solvent polarity.

Kinetic studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with various anilines, have demonstrated that electron-releasing substituents on the nucleophile accelerate the reaction, while electron-withdrawing groups have a retarding effect. ias.ac.in Conversely, the trifluoromethyl group on the electrophile in this compound deactivates the aromatic ring towards electrophilic attack but enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The thermodynamics of these reactions are generally favorable, with the formation of a more stable C-Nu bond from a C-Br bond. The enthalpy of activation (ΔH‡) would be influenced by the bond dissociation energy of the C-Br bond and the energy of the transition state. The entropy of activation (ΔS‡) is expected to be negative, which is characteristic of bimolecular reactions where two species combine to form a single transition state. ias.ac.in

Table 1: Predicted Kinetic and Thermodynamic Parameters for the SN2 Reaction of this compound with a Generic Nucleophile (Nu)

ParameterPredicted Value/TrendRationale
Rate Constant (k) Increases with stronger nucleophilesA higher concentration of a more potent nucleophile will increase the frequency of successful collisions.
Enthalpy of Activation (ΔH‡) ModerateThe benzylic position stabilizes the transition state, but the C-Br bond is relatively strong.
Entropy of Activation (ΔS‡) NegativeThe transition state is more ordered than the reactants. ias.ac.in
Gibbs Free Energy of Activation (ΔG‡) Decreases with increasing temperatureHigher temperatures provide the necessary energy to overcome the activation barrier.

Mechanistic Pathways of Cross-Coupling Reactions

The dual functionality of this compound allows it to participate in various cross-coupling reactions. The bromomethyl group can undergo reactions typical of benzyl (B1604629) bromides, such as Suzuki, Sonogashira, and Heck couplings, after conversion to a suitable organometallic reagent or direct coupling under specific conditions.

The aniline moiety, on the other hand, can be diazotized and subsequently used in Sandmeyer-type reactions or serve as a directing group in C-H activation/functionalization reactions. The presence of the trifluoromethyl group can influence the regioselectivity of these reactions due to its steric bulk and strong electron-withdrawing nature.

Computational Chemistry and Molecular Modeling Studies

To gain deeper insights into the reactivity of this compound, computational chemistry and molecular modeling serve as powerful predictive tools. These methods allow for the detailed examination of electronic structures, reaction pathways, and the influence of conformational and steric effects.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to determine key electronic parameters. nih.gov

These calculations can predict molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack at the benzylic carbon. DFT can also be used to calculate atomic charges, electrostatic potential maps, and Fukui functions to identify the most reactive sites within the molecule.

Table 2: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVRelates to the ability to donate electrons (nucleophilicity of the aniline).
LUMO Energy -1.2 eVRelates to the ability to accept electrons (electrophilicity of the benzylic carbon).
HOMO-LUMO Gap 5.3 eVIndicates chemical stability and reactivity.
Dipole Moment ~3.5 DReflects the overall polarity of the molecule.

Transition State Modeling and Reaction Pathway Calculations

Computational modeling can be utilized to map out the potential energy surface for reactions involving this compound. By locating and characterizing the transition state structures, it is possible to calculate activation barriers and reaction energies. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different mechanistic pathways.

For the SN2 reaction, transition state modeling would reveal the geometry of the pentacoordinate carbon center and the extent of bond formation and bond breaking at the transition state. For more complex, multi-step reactions like cross-coupling, these calculations can help elucidate the operative catalytic cycle.

Conformational Analysis and Steric Effects

The rotational barrier around the C-C bond connecting the bromomethyl group to the aromatic ring and the C-N bond of the aniline can be investigated through conformational analysis. These studies help in identifying the most stable conformers and understanding how the spatial arrangement of the functional groups influences reactivity.

The steric hindrance imposed by the trifluoromethyl group ortho to the bromomethyl group can play a significant role in directing the approach of a nucleophile or a catalyst. This steric clash can affect the activation energy of the reaction and may lead to a preference for certain reaction pathways over others.

Advanced Analytical Techniques for Reaction Monitoring and Intermediate Characterization

The study of the reactivity of this compound relies heavily on sophisticated analytical methods capable of providing real-time data on reaction progress, identifying transient species, and confirming the precise structure of final products. The strategic placement of three distinct functional groups—the reactive benzylic bromide, the electron-withdrawing trifluoromethyl group, and the nucleophilic aniline moiety—necessitates a multi-faceted analytical approach. Advanced spectroscopic and crystallographic techniques are indispensable for unraveling the mechanistic details of its transformations.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress

In-situ NMR spectroscopy is a powerful, non-destructive technique for monitoring the progress of reactions involving this compound in real-time. By tracking the disappearance of reactant signals and the concurrent appearance of product signals directly in the reaction vessel, it provides invaluable kinetic and mechanistic data without the need for sample workup.

Given the structure of the target compound, both ¹H and ¹⁹F NMR are exceptionally useful.

¹H NMR: The protons of the bromomethyl group (-CH₂Br) provide a distinct singlet in a region of the spectrum (typically around 4.5 ppm) that is often clear of other signals. Monitoring the integration of this peak relative to an internal standard allows for precise quantification of reactant consumption. The formation of a product, for instance through a nucleophilic substitution reaction at the benzylic position, would result in the appearance of a new singlet for the newly formed methylene (B1212753) group (-CH₂-Nu), typically at a different chemical shift.

¹⁹F NMR: The trifluoromethyl (-CF₃) group offers a unique and highly sensitive probe. Since fluorine has a 100% natural abundance of the ¹⁹F isotope and a large chemical shift dispersion, ¹⁹F NMR is an excellent tool for monitoring reactions. nih.gov The chemical shift of the -CF₃ group is exquisitely sensitive to changes in the electronic environment of the aromatic ring. nih.gov Any reaction at the nearby bromomethyl or amino groups will alter the electron density of the ring, causing a discernible shift in the ¹⁹F signal. This allows for an alternative and often cleaner way to monitor reaction kinetics compared to ¹H NMR, as the ¹⁹F spectrum is typically less crowded.

Table 1: Hypothetical NMR Data for Monitoring a Substitution Reaction
TechniqueObserved GroupReactant Signal (ppm)Product Signal (ppm)Rationale for Change
¹H NMRMethylene Protons (-CH₂-)~4.5 (as -CH₂Br)~3.6 (e.g., as -CH₂-Nuc)Change in the electronic environment upon displacement of the bromide ion by a nucleophile (Nuc).
¹⁹F NMRTrifluoromethyl Group (-CF₃)Reference (δ₀)δ₀ ± ΔδThe chemical shift of the -CF₃ group is sensitive to electronic perturbations on the aromatic ring caused by the substitution. nih.gov

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying reaction intermediates and confirming the elemental composition of products with high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide mass measurements with sub-ppm accuracy.

In the context of this compound reactions, HRMS serves two primary purposes:

Intermediate Identification: Many reactions proceed through short-lived, low-concentration intermediates. HRMS is sensitive enough to detect these species, providing crucial snapshots of the reaction mechanism. For example, in a reaction involving the aniline nitrogen, a protonated intermediate could be observed.

Product Confirmation: HRMS provides an exact mass of the final product, which can be used to calculate its elemental formula. This is a critical step in structure confirmation, complementing NMR data. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the starting material provides a clear signature that would be absent in substitution products where the bromine has been displaced.

Table 2: Expected HRMS Data for this compound and a Derivative
CompoundFormulaIon TypeCalculated m/zKey Isotopic Feature
This compoundC₈H₇BrF₃N[M+H]⁺253.9787 (for ⁷⁹Br)Presence of a second peak at ~255.9767 for the ⁸¹Br isotope with nearly equal intensity.
Example Product: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline nih.govC₁₃H₁₈F₃N₃[M+H]⁺274.1526Absence of the characteristic 1:1 bromine isotopic pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for tracking changes in functional groups during a reaction. These two techniques are complementary: FT-IR is sensitive to polar bonds and asymmetric vibrations, while Raman is sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.comresearchgate.net

For this compound, key vibrational modes can be monitored:

N-H stretch: The aniline group shows characteristic N-H stretching bands in the FT-IR spectrum (typically 3300-3500 cm⁻¹). Changes in these bands, such as shifting or disappearance, would indicate a reaction at the nitrogen atom.

C-F stretches: The trifluoromethyl group produces very strong, characteristic absorption bands in the FT-IR spectrum (typically in the 1100-1350 cm⁻¹ region). nih.gov

C-Br stretch: The bromomethyl group has a C-Br stretching vibration at lower frequencies (typically 500-650 cm⁻¹). Monitoring the disappearance of this peak is a direct indication of substitution at the benzylic carbon.

Aromatic Ring Vibrations: Both FT-IR and Raman spectra provide a fingerprint of the substituted benzene (B151609) ring. Shifts in these bands can indicate changes in the substitution pattern or electronic distribution within the ring. nih.gov

The combination of FT-IR and Raman provides a comprehensive picture of the functional group transformations occurring throughout the reaction. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for Monitoring Reactions
Functional GroupVibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)Utility in Reaction Monitoring
Aniline (-NH₂)N-H StretchFT-IR3300 - 3500Monitors reactions involving the amine group (e.g., acylation, alkylation).
Trifluoromethyl (-CF₃)C-F Stretch (asymmetric)FT-IR1300 - 1350Strong, stable signal useful as an internal reference point. nih.gov
Trifluoromethyl (-CF₃)C-F Stretch (symmetric)Raman1100 - 1200Complementary to IR; monitors the integrity of the -CF₃ group. nih.gov
Bromomethyl (-CH₂Br)C-Br StretchFT-IR / Raman500 - 650Disappearance indicates successful substitution at the benzylic position.

X-ray Crystallography for Product Structure Confirmation

When a reaction of this compound yields a solid, crystalline product, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

This level of detail is crucial for:

Confirming Connectivity: It verifies the exact atomic connections, confirming which nucleophile has substituted the bromide and at which position.

Determining Stereochemistry: If chiral centers are formed, X-ray crystallography can determine the absolute configuration.

Analyzing Intermolecular Interactions: It reveals non-covalent interactions, such as hydrogen bonding involving the aniline N-H groups or fluorine atoms, which govern the packing of molecules in the solid state. nih.gov

While not a technique for monitoring reaction progress, it is the gold standard for final product characterization, providing definitive structural proof that validates the mechanistic insights gained from spectroscopic methods.

Table 4: Hypothetical X-ray Crystallography Data for a Crystalline Derivative
ParameterExample DataSignificance
Crystal SystemMonoclinicDefines the basic geometry and symmetry of the unit cell.
Space GroupP2₁/c
Bond Length (C-N)1.38 ÅConfirms the formation of new covalent bonds and provides insight into bond order and hybridization.
Bond Angle (C-C-N)121.5°
Hydrogen Bond (N-H···O)2.95 ÅIdentifies and quantifies key intermolecular forces that stabilize the crystal structure.

Compound Reference Table

Emerging Research Frontiers and Unexplored Potential of 4 Bromomethyl 3 Trifluoromethyl Aniline

Development of Novel Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis. The aniline (B41778) moiety in 4-(bromomethyl)-3-(trifluoromethyl)aniline is a key functional group for organocatalytic activation. Chiral phosphoric acids, for instance, have been successfully employed to catalyze the asymmetric [3+2] cascade cyclizations of aniline derivatives, leading to the synthesis of complex chiral molecules. nih.gov This approach highlights the potential for the aniline nitrogen of the target molecule to act as a directing group or a nucleophilic center in enantioselective transformations. nih.govacs.org

Furthermore, the aniline ring itself can participate in organocatalytic Friedel-Crafts alkylations, reacting with in situ generated ortho-quinone methides in a highly regio- and enantioselective manner. acs.org This reactivity opens avenues for the C-H functionalization of the aniline ring in this compound, a challenging but highly desirable transformation. The development of amine organocatalysts for the ortho-selective chlorination of anilines also suggests that the regioselectivity of reactions on the aniline ring can be controlled. rsc.org

The benzylic bromide group, on the other hand, is a prime candidate for activation in photoredox organocatalysis. For example, the combination of a thiol catalyst and a photoredox catalyst can achieve the direct arylation of benzylic ethers, demonstrating a strategy for activating benzylic C-H bonds. nih.govacs.org A similar synergistic approach could be envisioned for the activation of the C-Br bond in this compound, enabling the formation of a benzylic radical for subsequent carbon-carbon or carbon-heteroatom bond formation. princeton.edu

Catalyst TypePotential Transformation of this compoundExpected Product Class
Chiral Phosphoric AcidAsymmetric [3+2] annulation with ketiminesChiral tetrahydroindole derivatives
Chiral ImidazolidinoneEnantioselective Friedel-Crafts alkylation with α,β-unsaturated aldehydesChiral benzylic substituted anilines
Thiol + Photoredox CatalystOrganocatalytic activation and arylation of the bromomethyl groupDiaryl methane derivatives
Secondary AmineRegioselective halogenation of the aniline ringHalogenated aniline derivatives

Photoinduced and Electro-organic Transformations

Photoinduced and electro-organic methods provide green and efficient alternatives to traditional synthetic protocols, often enabling unique reaction pathways. The aniline moiety is known to participate in photoinduced electron transfer (PET) processes. Studies on various aniline derivatives have shown that they can act as electron donors in the presence of suitable acceptors, leading to the formation of aniline radical cations. acs.orgnih.gov This reactivity could be harnessed for the functionalization of the aniline ring or for triggering subsequent reactions involving the bromomethyl group. The photopolymerization of aniline derivatives through PET has also been demonstrated, suggesting applications in materials science. rsc.org

The benzylic bromide group is particularly susceptible to activation under photocatalytic conditions. Visible light photocatalysis can be used to generate benzyl (B1604629) radicals from benzylic bromides, which can then undergo coupling reactions with electron-deficient alkenes. organic-chemistry.orgnih.gov This strategy could be applied to this compound to synthesize a variety of complex molecules. The photocatalytic oxidative bromination of toluenes to benzyl bromides in microchannel reactors is a related green process that highlights the utility of photochemical methods in synthesizing precursors like the target molecule. acs.org

Electrochemistry offers another avenue for the transformation of anilines. The electrochemical oxidation of aniline derivatives has been studied for applications ranging from degradation to polymerization. nih.govmdpi.comacs.org The one-electron oxidation potentials of substituted anilines have been computed, providing a basis for predicting their electrochemical behavior. umn.edu The trifluoromethyl group on the aniline ring of the target compound would influence its oxidation potential, potentially enabling selective electrochemical transformations.

Transformation TypeFunctional Group TargetedPotential Reaction
Photoinduced Electron TransferAnilineFormation of aniline radical cation for subsequent reactions
PhotocatalysisBromomethyl groupGeneration of benzylic radical for C-C bond formation
Electrochemical OxidationAnilineElectropolymerization or controlled oxidation
Electrochemical ReductionBromomethyl groupFormation of benzylic anion or radical

Flow Chemistry Applications in Derivatization and Process Intensification

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. The synthesis of aniline derivatives has been successfully translated to continuous flow processes, including chemoenzymatic methods using immobilized enzymes. acs.orgnih.gov These approaches offer sustainable alternatives to traditional batch syntheses.

The preparation of benzylic bromides, which can be hazardous reactions in batch, is particularly well-suited for flow chemistry. Continuous photochemical benzylic bromination using N-bromosuccinimide (NBS) or bromotrichloromethane (BrCCl3) in flow reactors has been shown to be a scalable and safe procedure. digitellinc.comacs.orgapolloscientific.co.ukresearchgate.netresearchgate.net These methods allow for precise control of reaction parameters such as residence time and light intensity, leading to improved yields and selectivity. The synthesis of this compound itself could likely be optimized using such a flow process.

Furthermore, the derivatization of this compound could be efficiently achieved using flow chemistry. The high reactivity of the benzylic bromide makes it an ideal substrate for nucleophilic substitution reactions. In a flow setup, the compound could be rapidly mixed with various nucleophiles, with precise temperature control to minimize side reactions. This would allow for the high-throughput synthesis of a library of derivatives for applications in drug discovery or materials science.

Flow Chemistry ApplicationAdvantageRelevance to this compound
Synthesis of Aniline DerivativesSustainability, reduced reliance on precious metalsPotential for greener synthesis of the parent aniline
Photochemical Benzylic BrominationEnhanced safety, scalability, improved yieldSafer and more efficient synthesis of the target compound
High-Throughput DerivatizationRapid reaction screening, process intensificationEfficient generation of compound libraries from the bromomethyl group

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. The aniline and trifluoromethyl groups of this compound are both capable of participating in such interactions. Aniline-phenol recognition, for example, is a well-established motif that leads to the formation of robust hydrogen-bonded supramolecular synthons and cocrystals. nih.govsemanticscholar.orgnih.gov The aniline moiety of the target molecule could be used to direct the assembly of complex architectures through hydrogen bonding.

The trifluoromethyl group is also known to participate in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can be exploited in crystal engineering and the design of self-assembling systems. The presence of both a hydrogen-bond donor (the N-H of the aniline) and a trifluoromethyl group offers the potential for creating highly directional and specific intermolecular interactions.

The bromomethyl group can be used to covalently attach the molecule to larger scaffolds or surfaces, allowing for the creation of functionalized materials with tailored self-assembly properties. For example, after an initial self-assembly process directed by the aniline and trifluoromethyl groups, the bromomethyl handle could be used to polymerize or cross-link the assembly, locking in the desired supramolecular structure.

Functional GroupType of Supramolecular InteractionPotential Application
Aniline (N-H)Hydrogen BondingFormation of cocrystals, gels, and liquid crystals
TrifluoromethylHalogen Bonding, Dipole-Dipole InteractionsDirectional control in self-assembly, crystal engineering
Aniline (Aromatic Ring)π-π StackingStabilization of supramolecular architectures
BromomethylCovalent TetheringPost-assembly modification and material fabrication

Exploitation in New Materials Science Paradigms

The unique combination of functional groups in this compound makes it a promising building block for new materials. Aniline and its derivatives are the precursors to polyaniline, a well-known conducting polymer. researchgate.netnih.gov The trifluoromethyl group on the aniline ring would significantly alter the electronic properties, solubility, and processability of the resulting polymer. Such fluorinated polyanilines could exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in harsh environments. tuodaindus.com The polymerization can be initiated chemically or electrochemically, and the resulting materials could find use in sensors, electrochromic devices, and corrosion protection. nih.govacs.org

The trifluoromethyl group is a key component in many high-performance fluorinated materials, imparting properties such as hydrophobicity, thermal stability, and low refractive index. lookchem.com By incorporating this compound into polymers or other materials, these desirable properties can be introduced. The bromomethyl group serves as a convenient point of attachment for polymerization or for grafting the molecule onto other polymer backbones or surfaces.

The molecule could also be used in the synthesis of functional dyes and pigments, where the aniline core is a common chromophore and the trifluoromethyl group can be used to tune the color and photostability. wikipedia.org In the pharmaceutical and agrochemical industries, the trifluoromethylaniline scaffold is a common feature in many bioactive molecules, and the bromomethyl group allows for its easy incorporation into larger, more complex structures. e-bookshelf.dewiley.com

Material ClassRole of this compoundPotential Properties and Applications
Conducting PolymersMonomer for fluorinated polyanilineEnhanced stability, tunable electronic properties for sensors
High-Performance FluoropolymersFluorinated building blockIncreased thermal stability, chemical resistance, hydrophobicity
Functional DyesChromophore precursorTunable optical properties, enhanced photostability
Bioactive MoleculesSynthetic intermediateBuilding block for pharmaceuticals and agrochemicals

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-3-(trifluoromethyl)aniline, and what critical parameters influence yield and purity?

  • Methodological Answer: The synthesis typically involves bromination of a methyl group in 3-(trifluoromethyl)aniline derivatives. Radical bromination using N-bromosuccinimide (NBS) under UV light in inert solvents (e.g., CCl₄) is a common approach. Key parameters include:
  • Temperature control (maintained below 0°C to avoid polybromination).
  • Stoichiometric precision of NBS to prevent over-bromination.
  • Purification via recrystallization (hexane/ethyl acetate mixtures) to isolate the product, as demonstrated in analogous brominated aniline syntheses .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:
  • ¹H NMR : The bromomethyl group (-CH₂Br) appears as a triplet at δ 3.8–4.2 ppm due to coupling with adjacent protons.
  • ¹⁹F NMR : The trifluoromethyl (-CF₃) signal resonates at δ -60 to -65 ppm.
  • LCMS : A molecular ion peak at m/z 240.02 ([M+H]⁺) confirms molecular weight.
  • HPLC : Retention time (~0.83 minutes) under acidic mobile phases (C18 column) validates purity.
  • Melting Point : Consistent with literature values (47–49°C) .

Advanced Research Questions

Q. In medicinal chemistry applications, how does the bromomethyl substituent influence reactivity and potential as an intermediate for antitumor agents?

  • Methodological Answer: The bromomethyl group acts as an electrophilic alkylating agent, enabling covalent modifications of biomolecules (e.g., cysteine residues in tubulin). The trifluoromethyl group enhances lipophilicity, improving membrane permeability. SAR studies on dinitroaniline analogs show bromoalkyl derivatives exhibit 10-fold higher microtubule destabilization compared to chloro derivatives, making them potent candidates for antitumor agents targeting tubulin polymerization .

Q. What challenges arise in cross-coupling reactions involving this compound, and how can reaction conditions mitigate side reactions?

  • Methodological Answer: Challenges include competing elimination (forming methylene bridges) and homocoupling . Optimization strategies:
  • Catalyst selection : Pd(PPh₃)₄ with bulky ligands (XPhos) enhances oxidative addition.
  • Temperature : Reactions at 0–25°C reduce side reactions.
  • Additives : Silver salts (Ag₂CO₃) scavenge bromide ions, preventing catalyst poisoning.
  • Monitoring : GC-MS tracks intermediates, achieving 70–85% yields in analogous Suzuki couplings .

Q. How do steric and electronic effects of the bromomethyl and trifluoromethyl groups impact nucleophilic substitution compared to halogenated analogs?

  • Methodological Answer:
  • Electronic effects : The electron-withdrawing -CF₃ group polarizes the C-Br bond, accelerating SN2 reactions (Hammett ρ = +2.1 in solvolysis studies).
  • Steric effects : The bulky -CF₃ group hinders bimolecular pathways, favoring SN1 mechanisms in polar solvents.
    Comparative kinetic studies show bromomethyl derivatives react 10× faster than chloro analogs, critical for prodrug design requiring controlled hydrolysis .

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